molecular formula C13H17NO B1401173 (E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone CAS No. 1314412-07-1

(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone

Cat. No. B1401173
M. Wt: 203.28 g/mol
InChI Key: BTYWJYPFUKTSQM-BQYQJAHWSA-N
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Description

“(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone” is a complex organic compound. It is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .

Scientific Research Applications

Applications in Biological Studies

(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone, as a chemical compound, has been explored in various scientific research areas. One notable study involves the evaluation of acrylophenones against murine P388 leukemia, highlighting their potential in cancer research. This study found that certain derivatives of acrylophenones exhibited in vivo activity against lymphocytic leukemia in mice, suggesting their potential use in therapeutic applications (Dimmock et al., 1987).

Inhibition of Cellular Processes

Another study focused on interrupting signaling cascades in cells using nonpermeant acrylophenone derivatives. These compounds were introduced into cells via electroporation and demonstrated the ability to inhibit specific cellular processes, such as the activation of the extracellular signal-regulated kinase (ERK1/2) triggered by epidermal growth factor (EGF). This research provides insight into the use of acrylophenones in studying cellular mechanisms and could be beneficial in developing new therapeutic strategies (Brownell et al., 1998).

Photopolymerization Applications

In the field of polymer chemistry, acrylophenones, including derivatives similar to (E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone, have been utilized as photoinitiators in the polymerization of acrylic monomers. Studies have shown that these compounds can significantly enhance the efficiency of polymerization processes, leading to potential applications in materials science and engineering (Carlini et al., 1983).

Potential in Drug Discovery

Research has also been conducted on acrylophenone derivatives for their potential in drug discovery, particularly as inhibitors of specific cellular receptors. For instance, studies have shown that certain (alkylamino)methyl acrylophenones can act as selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. This discovery opens avenues for the development of new drugs targeting cancer and other diseases where tyrosine kinases play a crucial role (Traxler et al., 1995).

Applications in Molecular Synthesis

The compound has also been studied in the context of molecular synthesis. Research has been conducted on the preparation of related compounds and their reactions with electrophilic reagents, which is essential in the synthesis of novel organic molecules. This area of research is vital for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Mukaiyama et al., 1967).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYWJYPFUKTSQM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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